3,7-Dimethyl-6-oxooct-2-en-1-yl acetate
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Overview
Description
3,7-Dimethyl-6-oxooct-2-en-1-yl acetate is an organic compound with the molecular formula C12H20O3. It is an ester, which is a type of chemical compound derived from an acid (usually a carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate typically involves the esterification of 3,7-Dimethyl-6-oxooct-2-en-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and dehydrating agents can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-6-oxooct-2-en-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid under acidic or basic conditions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 3,7-Dimethyl-6-oxooct-2-en-1-ol and acetic acid.
Reduction: 3,7-Dimethyl-6-oxooct-2-en-1-ol.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
3,7-Dimethyl-6-oxooct-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid, which can then interact with various biological targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-2,6-octadienyl acetate: Another ester with similar structural features but different functional groups.
3,7-Dimethyl-6-octenal: A related compound with an aldehyde group instead of an ester group.
Uniqueness
3,7-Dimethyl-6-oxooct-2-en-1-yl acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
87575-36-8 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(3,7-dimethyl-6-oxooct-2-enyl) acetate |
InChI |
InChI=1S/C12H20O3/c1-9(2)12(14)6-5-10(3)7-8-15-11(4)13/h7,9H,5-6,8H2,1-4H3 |
InChI Key |
WPSAOXZUSCGGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC(=CCOC(=O)C)C |
Origin of Product |
United States |
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